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Compound of Interest

Compound Name: Myc-IN-2

Cat. No.: B11930882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of 10058-F4, a small molecule inhibitor of the c-Myc oncoprotein, in cell-based assays.

Introduction
The c-Myc proto-oncogene is a critical transcription factor that regulates a wide array of cellular

processes, including proliferation, growth, apoptosis, and metabolism.[1][2] Its dysregulation is

a hallmark of many human cancers, making it a prime target for therapeutic intervention.

10058-F4 is a well-characterized small molecule inhibitor that specifically targets the interaction

between c-Myc and its obligate binding partner, Max.[3][4][5] This disruption prevents the c-

Myc/Max heterodimer from binding to E-box DNA sequences, thereby inhibiting the

transactivation of c-Myc target genes.[3][4] Consequently, 10058-F4 treatment can lead to cell

cycle arrest, induction of apoptosis, and myeloid differentiation in cancer cell lines.[1][3]

Mechanism of Action
10058-F4 functions by preventing the dimerization of c-Myc and Max.[3][4] This action inhibits

the transcriptional activity of c-Myc, leading to several downstream effects:

Cell Cycle Arrest: 10058-F4 treatment typically induces a G0/G1 phase cell cycle arrest.[1][3]

This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors

such as p21 and p27.[1][3][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b11930882?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17046567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC83860/
https://www.selleckchem.com/products/10058-f4.html
https://www.medchemexpress.com/10058-F4.html
https://www.selleckchem.com/subunits/c-Myc_Myc_selpan.html
https://www.selleckchem.com/products/10058-f4.html
https://www.medchemexpress.com/10058-F4.html
https://pubmed.ncbi.nlm.nih.gov/17046567/
https://www.selleckchem.com/products/10058-f4.html
https://www.selleckchem.com/products/10058-f4.html
https://www.medchemexpress.com/10058-F4.html
https://pubmed.ncbi.nlm.nih.gov/17046567/
https://www.selleckchem.com/products/10058-f4.html
https://pubmed.ncbi.nlm.nih.gov/17046567/
https://www.selleckchem.com/products/10058-f4.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160551/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Apoptosis: The inhibitor promotes programmed cell death through the

mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-

2 and the upregulation of the pro-apoptotic protein Bax.[1][3] This leads to the release of

cytochrome C and the activation of caspases 3, 7, and 9.[1][3]

Modulation of Target Gene Expression: Treatment with 10058-F4 leads to decreased

expression of c-Myc and its downstream targets, such as human telomerase reverse

transcriptase (hTERT).[3][4]

Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) of 10058-F4 varies across different cancer cell

lines. The following table summarizes reported IC50 values.

Cell Line Cancer Type IC50 (µM) Reference

SKOV3 Ovarian Cancer 4.4 [6]

Hey Ovarian Cancer 3.2 [6]

REH
Acute Lymphoblastic

Leukemia
400 [3]

Nalm-6
Acute Lymphoblastic

Leukemia
430 [3]

Primary Ovarian

Carcinoma Cultures
Ovarian Cancer 16-100 [6]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of 10058-F4 on the viability and proliferation of cancer

cell lines.

Materials:

Cancer cell line of interest
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Complete cell culture medium

10058-F4 (stock solution in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per

well.[3]

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of 10058-F4 in complete culture medium.

Remove the medium from the wells and add 100 µL of the 10058-F4 dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

Add 20 µL of 5 mg/mL MTT solution to each well.[3]

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

Mix gently on a plate shaker for 5 minutes.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the no-treatment control.

Western Blot Analysis for c-Myc and Target Proteins
This protocol is for detecting changes in the expression of c-Myc and its downstream target

proteins following treatment with 10058-F4.

Materials:

Cancer cell line of interest

Complete cell culture medium

10058-F4

6-well plates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-p27, anti-Bcl-2, anti-Bax, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of 10058-F4 for the desired time (e.g., 24 or 48

hours).

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Use a loading control like GAPDH to normalize protein expression levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with 10058-F4 using flow cytometry.

Materials:

Cancer cell line of interest

Complete cell culture medium

10058-F4

6-well plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with 10058-F4 for the desired time.

Harvest both adherent and floating cells and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Healthy cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Caption: The c-Myc signaling pathway and the point of inhibition by 10058-F4.
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Experimental Workflow
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Caption: A typical experimental workflow for evaluating the effects of 10058-F4 on cancer cell

lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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